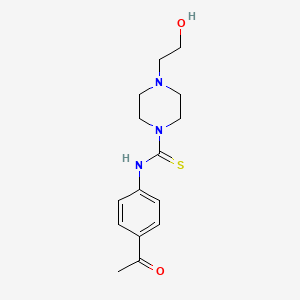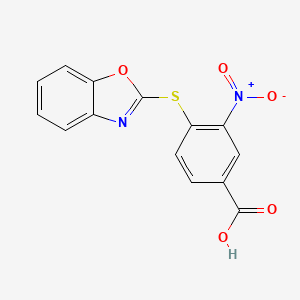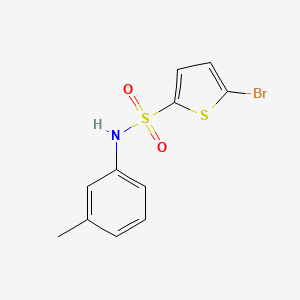
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained interest in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide inhibits glutaminase activity by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the availability of glutamate, which is required for cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been shown to have selective effects on cancer cells, with minimal toxicity to normal cells. In addition to its effects on glutaminase, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide is its selectivity for cancer cells, which makes it a promising therapeutic agent. However, its potency and efficacy may vary depending on the type of cancer and the specific cell line being studied. Additionally, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide could be used in combination with other cancer therapies to improve efficacy and reduce toxicity. Finally, further studies are needed to better understand the mechanisms underlying 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide' effects on cancer cells, which could lead to the development of new therapeutic strategies.
Synthesemethoden
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-chlorothiophene and 3-methylphenylamine to form 5-bromo-N-(3-methylphenyl)-2-thiophenamine. This compound is then reacted with chlorosulfonic acid to form 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells, and 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been shown to selectively inhibit glutaminase activity in these cells, leading to reduced cell proliferation and increased cell death.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSRPSWMFYLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

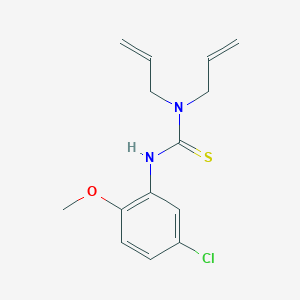
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
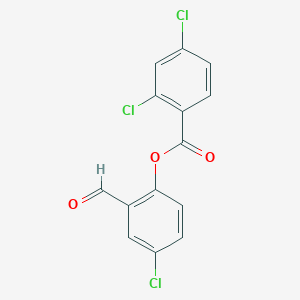
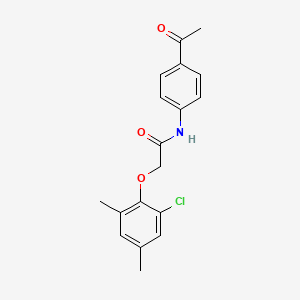

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
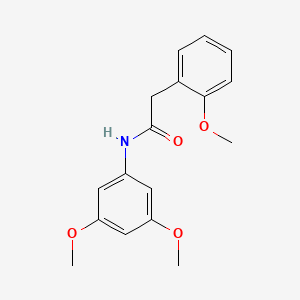
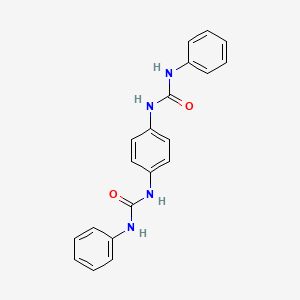

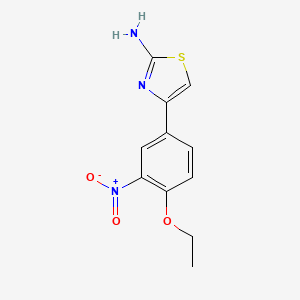
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
